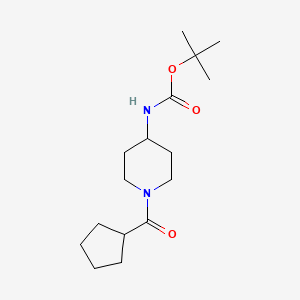

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate (CAS Ref: 10-F064126) is a piperidine-based carbamate derivative featuring a cyclopentanecarbonyl substituent at the 1-position of the piperidine ring and a tert-butyl carbamate group at the 4-position. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name |

tert-butyl N-[1-(cyclopentanecarbonyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-8-10-18(11-9-13)14(19)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYTRXLEICOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. Additionally, it has applications in the study of enzyme inhibitors and receptor ligands .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with five analogs, highlighting substituent-driven differences in properties and applications.

Table 1: Comparative Analysis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate and Analogs

Key Findings

In contrast, tert-butyl piperidin-4-ylcarbamate () lacks a substituent, reducing steric hindrance but limiting metabolic stability .

Stereochemical Considerations :

- Hydroxyl-containing analogs (e.g., tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate, CAS 724788-29-8) exhibit stereospecific hydrogen-bonding capabilities, unlike the target compound .

Commercial Availability :

- Both the target compound and its pyridinyl analog () are discontinued, highlighting challenges in sourcing .

Synthetic Utility: The piperidinylmethyl-substituted analog () is soluble in chloroform and methanol, suggesting broader applicability in polar reaction systems compared to the cyclopentanecarbonyl derivative .

Biological Activity

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate, also known by its CAS number 73874-95-0, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against certain pathogenic bacteria. This article provides a detailed overview of its biological properties, including antibacterial activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 200.28 g/mol

- CAS Number : 73874-95-0

- InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N

Antibacterial Properties

Research indicates that this compound exhibits strong antibacterial activity against Gram-positive bacteria, particularly drug-resistant strains. The compound has shown effectiveness at low concentrations comparable to last-resort antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL | Effective against methicillin-resistant strains |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 µg/mL | Vancomycin-resistant |

| Staphylococcus epidermidis | 1.56 - 6.25 µg/mL | Including linezolid-resistant strains |

| Escherichia coli | No activity | Gram-negative bacteria resistant |

| Klebsiella pneumoniae | No activity | Gram-negative bacteria resistant |

| Pseudomonas aeruginosa | No activity | Gram-negative bacteria resistant |

The mechanism by which this compound exerts its antibacterial effects is primarily through bactericidal action against susceptible strains. It disrupts bacterial cell wall synthesis and affects cellular integrity, leading to cell lysis. This compound does not exhibit activity against Gram-negative bacteria, which may be attributed to the structural differences in their cell walls compared to Gram-positive bacteria.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis. The ability to combat biofilms is crucial as these structures often confer resistance to standard antibiotic treatments.

Case Study Overview

- Objective : Evaluate the antibacterial efficacy of this compound in clinical isolates.

- Methodology : In vitro testing using agar dilution methods to determine MIC values.

- Results : The compound demonstrated significant antibacterial activity against tested strains with low MIC values, suggesting potential for therapeutic use in treating resistant infections.

Potential Therapeutic Applications

Given its potent antibacterial properties, this compound may have applications in developing new antibiotics targeting multi-drug resistant bacterial infections. Further research is necessary to explore its pharmacokinetics, toxicity profiles, and potential formulations for clinical use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.